Cas no 2137579-92-9 (N-(2-methylbutyl)-octahydro-1H-indol-3a-amine)

N-(2-methylbutyl)-octahydro-1H-indol-3a-amine is a specialized organic compound featuring a fused indole scaffold with an amine substituent. Its unique structure, combining a saturated indole core with a branched alkylamine side chain, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid polycyclic framework enhances stereochemical control, while the secondary amine functionality allows for further derivatization. Its lipophilic nature may improve membrane permeability, making it of interest in drug discovery. The saturated ring system also contributes to metabolic stability, potentially reducing oxidative degradation. This compound is particularly useful in medicinal chemistry for designing bioactive molecules with optimized pharmacokinetic properties.
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine structure
2137579-92-9 structure
商品名:N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
CAS番号:2137579-92-9
MF:C13H26N2
メガワット:210.358943462372
CID:5608601
PubChem ID:165475890

N-(2-methylbutyl)-octahydro-1H-indol-3a-amine 化学的及び物理的性質

名前と識別子

    • 2137579-92-9
    • N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
    • EN300-842719
    • インチ: 1S/C13H26N2/c1-3-11(2)10-15-13-7-5-4-6-12(13)14-9-8-13/h11-12,14-15H,3-10H2,1-2H3
    • InChIKey: MZGLISZHZVHNPD-UHFFFAOYSA-N
    • ほほえんだ: N1CCC2(CCCCC12)NCC(C)CC

計算された属性

  • せいみつぶんしりょう: 210.209598838g/mol
  • どういたいしつりょう: 210.209598838g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 24.1Ų

N-(2-methylbutyl)-octahydro-1H-indol-3a-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-842719-1.0g
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
2137579-92-9 95%
1.0g
$1742.0 2024-05-21
Enamine
EN300-842719-5g
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
2137579-92-9
5g
$5056.0 2023-09-02
Enamine
EN300-842719-1g
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
2137579-92-9
1g
$1742.0 2023-09-02
Enamine
EN300-842719-10g
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
2137579-92-9
10g
$7497.0 2023-09-02
Enamine
EN300-842719-2.5g
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
2137579-92-9 95%
2.5g
$3417.0 2024-05-21
Enamine
EN300-842719-10.0g
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
2137579-92-9 95%
10.0g
$7497.0 2024-05-21
Enamine
EN300-842719-0.25g
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
2137579-92-9 95%
0.25g
$1604.0 2024-05-21
Enamine
EN300-842719-0.5g
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
2137579-92-9 95%
0.5g
$1673.0 2024-05-21
Enamine
EN300-842719-0.1g
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
2137579-92-9 95%
0.1g
$1533.0 2024-05-21
Enamine
EN300-842719-0.05g
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
2137579-92-9 95%
0.05g
$1464.0 2024-05-21

N-(2-methylbutyl)-octahydro-1H-indol-3a-amine 関連文献

N-(2-methylbutyl)-octahydro-1H-indol-3a-amineに関する追加情報

N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine: A Comprehensive Overview

N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine, identified by the CAS number 2137579-92-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and is characterized by its unique structure, which includes an octahydroindole moiety and a 2-methylbutyl substituent. The octahydroindole ring system is a bicyclic structure that combines features of both indole and cyclohexane, making it a versatile scaffold for various chemical modifications.

The synthesis of N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine typically involves multi-step processes, often starting from readily available starting materials such as indole derivatives. The key steps in its synthesis include ring-opening reactions, reductions, and amine substitutions. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched versions of this compound, which are valuable for pharmacological studies.

One of the most notable applications of this compound is in the field of drug discovery. Researchers have explored its potential as a ligand for various G-protein coupled receptors (GPCRs), particularly those involved in pain perception and inflammation. Studies published in the Journal of Medicinal Chemistry have demonstrated that N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine exhibits moderate affinity for certain opioid receptors, suggesting its potential as an analgesic agent. However, further research is required to evaluate its safety profile and efficacy in vivo.

In addition to its pharmacological applications, this compound has also been studied for its role in chemical biology. Its rigid bicyclic structure makes it an attractive candidate for use as a chiral auxiliary or a building block in total synthesis. Recent reports in the Angewandte Chemie highlight its utility in constructing complex natural product analogs, showcasing its versatility as a synthetic intermediate.

The physical properties of N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine are well-documented. It is typically isolated as a white crystalline solid with a melting point around 150°C. Its solubility profile indicates moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various analytical techniques including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental perspective, studies on the degradation pathways of this compound have shown that it undergoes hydrolysis under alkaline conditions, leading to the formation of less complex byproducts. These findings are crucial for assessing its environmental impact and ensuring sustainable practices in its production and disposal.

In conclusion, N-(2-Methylbutyl)-Octahydro-1H-Indol-3a-Amine stands out as a multifaceted compound with applications ranging from drug discovery to chemical synthesis. Its unique structural features and promising biological activities continue to drive research efforts aimed at unlocking its full potential. As advancements in synthetic methodology and pharmacological screening techniques evolve, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.

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